1-(Cyclopropylsulfonyl)piperidin-4-amine hydrochloride
Overview
Description
1-(Cyclopropylsulfonyl)piperidin-4-amine hydrochloride is a chemical compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a cyclopropylsulfonyl group attached to a piperidin-4-amine structure, which can influence its reactivity and interactions with other molecules.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with cyclopropylsulfonyl chloride and piperidin-4-amine.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under anhydrous conditions to prevent hydrolysis. The reaction temperature is maintained at around 0°C to room temperature, and the reaction time can vary from a few hours to overnight.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods:
Scale-Up: The synthesis process is scaled up in industrial reactors, maintaining strict control over reaction parameters such as temperature, pressure, and stoichiometry.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used for analysis.
Chemical Reactions Analysis
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where the cyclopropylsulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions: Reagents such as triethylamine, pyridine, and various solvents like dichloromethane or acetonitrile are commonly used.
Major Products: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: It can serve as a probe or inhibitor in biological studies, helping to elucidate biochemical pathways and interactions.
Industry: Utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.
Mechanism of Action
The mechanism by which 1-(Cyclopropylsulfonyl)piperidin-4-amine hydrochloride exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, influencing biological pathways and cellular processes. The exact molecular targets and pathways involved would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds: Other compounds with similar structures include cyclopropylsulfonyl derivatives and piperidine derivatives.
Uniqueness: 1-(Cyclopropylsulfonyl)piperidin-4-amine hydrochloride is unique in its combination of the cyclopropylsulfonyl group and the piperidin-4-amine moiety, which can impart distinct chemical and biological properties compared to other similar compounds.
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Biological Activity
Overview
1-(Cyclopropylsulfonyl)piperidin-4-amine hydrochloride is a compound that has attracted attention for its potential therapeutic applications in various fields, particularly in medicinal chemistry. With a molecular formula of CHClNOS and a molecular weight of 240.75 g/mol, this compound is recognized for its unique structural properties and biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets and cellular pathways. It modulates the activity of various enzymes and receptors, which can lead to significant changes in cellular signaling and function. The exact mechanisms may vary depending on the specific biological context, but several studies have highlighted its role in:
- Inhibition of Cyclin-Dependent Kinases (CDKs): This compound has been studied as a potential inhibitor of CDK2, which is crucial in cell cycle regulation and is often implicated in cancer progression .
- Neuroprotective Effects: Research indicates that it may exhibit neuroprotective properties, making it a candidate for treating neurological disorders.
Antitumor Activity
This compound has shown promising results in preclinical studies regarding its anticancer potential. It has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects. The following table summarizes some key findings:
Cell Line | IC (µM) | Mechanism |
---|---|---|
OVCAR3 (ovarian cancer) | 1.61 ± 0.92 | Inhibition of CDK2 |
Jurkat (T-cell leukemia) | 1.98 ± 1.22 | Induction of apoptosis |
HT29 (colon cancer) | 2.50 ± 0.85 | Cell cycle arrest via Rb phosphorylation |
These findings suggest that the compound's ability to inhibit CDK2 may lead to reduced proliferation and increased apoptosis in cancer cells.
Neuroprotective Effects
In addition to its antitumor activity, this compound has been investigated for its neuroprotective effects. Studies have indicated that it can protect neuronal cells from oxidative stress and apoptosis, potentially through modulation of signaling pathways related to neurodegeneration.
Case Studies
Several case studies have explored the efficacy of this compound in different biological contexts:
- Study on Cancer Cell Lines:
-
Neuroprotection in Animal Models:
- In animal models of neurodegenerative diseases, administration of the compound resulted in improved cognitive function and reduced markers of neuronal damage, suggesting its potential as a therapeutic agent for conditions such as Alzheimer's disease.
Properties
IUPAC Name |
1-cyclopropylsulfonylpiperidin-4-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2S.ClH/c9-7-3-5-10(6-4-7)13(11,12)8-1-2-8;/h7-8H,1-6,9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTFJUUCTOVLAEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCC(CC2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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